molecular formula C27H30N4O2 B3006471 4-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine CAS No. 2415630-53-2

4-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine

Cat. No.: B3006471
CAS No.: 2415630-53-2
M. Wt: 442.563
InChI Key: GWXIZKNPEHXVOE-UHFFFAOYSA-N
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Description

4-[4-(Diphenylmethyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine is a complex organic compound with a unique structure that combines a piperazine ring, a pyrimidine ring, and an oxane (tetrahydropyran) ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. The key steps include:

    Formation of the Piperazine Intermediate: This involves the reaction of diphenylmethyl chloride with piperazine under basic conditions to form 4-(diphenylmethyl)piperazine.

    Formation of the Pyrimidine Intermediate: This involves the reaction of appropriate starting materials to form the pyrimidine ring.

    Coupling Reaction: The piperazine intermediate is then reacted with the pyrimidine intermediate under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Diphenylmethyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-[4-(Diphenylmethyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific biological activity being studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Diphenylmethyl)-1-piperazinyl]-2-methyl-6-(4-methyl-3-phenyl-1-piperazinyl)pyrimidine
  • 4-[4-(Diphenylmethyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Uniqueness

4-[4-(Diphenylmethyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2/c32-27(25-19-24(28-20-29-25)21-11-17-33-18-12-21)31-15-13-30(14-16-31)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-10,19-21,26H,11-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXIZKNPEHXVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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